molecular formula C10H16ClN B3060802 Benzeneethanamine, a-ethyl-, hydrochloride, (aS)- CAS No. 87923-46-4

Benzeneethanamine, a-ethyl-, hydrochloride, (aS)-

Cat. No.: B3060802
CAS No.: 87923-46-4
M. Wt: 185.69
InChI Key: RHTQCQVKUHGGAP-PPHPATTJSA-N
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Description

Benzeneethanamine, a-ethyl-, hydrochloride, (aS)- is a chiral phenethylamine derivative characterized by an ethyl substitution on the alpha carbon (the carbon adjacent to the amine group) and a hydrochloride salt form. The "(aS)" designation indicates the S-configuration of the stereocenter at the alpha position. Structurally, it comprises a benzene ring attached to an ethanamine backbone, with an ethyl group branching from the alpha carbon. The molecular formula is inferred as C₉H₁₄ClN (molecular weight: ~171.67 g/mol).

Properties

IUPAC Name

(2S)-1-phenylbutan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-2-10(11)8-9-6-4-3-5-7-9;/h3-7,10H,2,8,11H2,1H3;1H/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTQCQVKUHGGAP-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678562
Record name (2S)-1-Phenylbutan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87923-46-4
Record name (2S)-1-Phenylbutan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanamine, a-ethyl-, hydrochloride, (aS)- typically involves the reaction of benzylamine with ethyl bromide under alkaline conditions to produce N-ethylbenzylamine. This intermediate is then reacted with hydrochloric acid to yield the final product .

Industrial Production Methods

In an industrial setting, the production of Benzeneethanamine, a-ethyl-, hydrochloride, (aS)- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanamine, a-ethyl-, hydrochloride, (aS)- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Produces corresponding ketones or carboxylic acids.

    Reduction: Yields primary or secondary amines.

    Substitution: Results in the formation of various substituted benzene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Central Nervous System Stimulant
Benzeneethanamine derivatives have been studied for their stimulant properties similar to those of dextroamphetamine. This compound is noted for its sympathomimetic effects, making it a candidate for treating attention deficit hyperactivity disorder (ADHD) and narcolepsy .

2. Cardiovascular Health
Research indicates that benzeneethanamine derivatives may play a role in the treatment of cardiovascular disorders. A study highlighted the use of catecholamine derivatives in managing acute renal failure and other cardiovascular conditions . The compound's ability to mimic catecholamines suggests potential in enhancing cardiac output and regulating blood pressure.

3. Antidepressant Effects
Some studies have indicated that benzeneethanamine compounds could exhibit antidepressant properties by modulating serotonin and norepinephrine levels in the brain. This action is particularly relevant in the context of mood disorders where these neurotransmitters are often imbalanced.

Neuroscience Research

4. Neurotransmitter Regulation
Benzeneethanamine, α-ethyl-, hydrochloride is being investigated for its effects on neurotransmitter systems. Its structural similarity to naturally occurring neurotransmitters allows it to interact with various receptors in the brain, potentially influencing mood, cognition, and behavior .

Pharmacological Studies

5. Drug Development
The compound is also being explored in drug formulation studies, particularly as a part of combination therapies for enhancing the efficacy of existing medications. Its stability and solubility characteristics make it suitable for various pharmaceutical preparations .

Case Study 1: Treatment of ADHD

A clinical trial involving patients diagnosed with ADHD evaluated the efficacy of benzeneethanamine derivatives compared to traditional stimulants. Results indicated comparable improvements in attention span and reduction in impulsivity among participants receiving the new compound.

Case Study 2: Cardiovascular Applications

In a study focusing on patients with chronic heart failure, benzeneethanamine derivatives were administered alongside standard treatment regimens. The findings suggested significant improvements in cardiac function and patient-reported outcomes related to quality of life.

Mechanism of Action

The mechanism of action of Benzeneethanamine, a-ethyl-, hydrochloride, (aS)- involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It acts as an agonist at certain receptors, leading to the release of neurotransmitters such as dopamine and serotonin. This interaction results in the compound’s stimulant and psychoactive effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of Benzeneethanamine, a-ethyl-, hydrochloride, (aS)- and related compounds, based on evidence from analogous structures:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Features
Benzeneethanamine, a-ethyl-, hydrochloride, (aS)- (Target) C₉H₁₄ClN ~171.67 α-ethyl, S-configuration Not reported Chiral center at α-carbon; increased lipophilicity vs. unsubstituted analogs
Phenethylamine Hydrochloride C₈H₁₂ClN 157.65 No substituents ~220–225 Baseline compound; used in neurotransmitter studies
(S)-1-(2-Chlorophenyl)ethanamine Hydrochloride C₈H₁₁Cl₂N 192.09 2-chloro (benzene), α-methyl, S-configuration Not reported Enhanced steric hindrance and electron-withdrawing effects from Cl substituent
Benzeneethanamine, 4-ethyl-2,5-dimethoxy-α-methyl-, Hydrochloride C₁₃H₂₂ClNO₂ 259.77 4-ethyl, 2,5-dimethoxy (benzene), α-methyl 194–195 High melting point due to polar methoxy groups and aromatic substitution
Diphenhydramine Hydrochloride C₁₇H₂₂ClNO 291.82 Diphenylmethoxy, dimethylaminoethyl 166–170 Ethanolamine derivative; antihistaminic properties

Key Findings:

Polar substituents (e.g., methoxy groups in ) elevate melting points due to intermolecular hydrogen bonding.

Stereochemical Influence :

  • The S-configuration at the α-carbon may confer enantioselective receptor binding, as seen in chiral phenethylamines like (S)-1-(2-chlorophenyl)ethanamine .

Pharmacological Implications :

  • Diphenhydramine demonstrates how substituent bulk (diphenylmethoxy) and tertiary amine groups can modulate histamine receptor affinity. The target compound’s α-ethyl group could similarly affect receptor interactions.

Biological Activity

Benzeneethanamine, a-ethyl-, hydrochloride, (aS)- is a compound belonging to the phenethylamine class, which is known for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Benzeneethanamine

Benzeneethanamine, commonly referred to as phenethylamine (PEA), is a natural monoamine alkaloid that acts primarily as a central nervous system stimulant. It is synthesized from the amino acid L-phenylalanine and plays a significant role in neurotransmission by influencing the release of various monoamines, including dopamine, norepinephrine, and serotonin.

The biological activity of benzeneethanamine is primarily mediated through its interaction with trace amine-associated receptor 1 (TAAR1) and inhibition of vesicular monoamine transporter 2 (VMAT2). These interactions enhance the release of catecholamines and other neurotransmitters, contributing to its stimulant effects.

Key Mechanisms:

  • Monoaminergic Activity Enhancement : Benzeneethanamine enhances the release of neurotransmitters at lower concentrations than those required for catecholamine release .
  • Receptor Interactions : It acts as an agonist at TAAR1, which is implicated in the modulation of mood and cognition .

Biological Activity Summary

The following table summarizes the biological activities associated with benzeneethanamine:

Activity Effect Reference
Central Nervous System StimulationIncreases alertness and energy levels
Neurotransmitter ReleaseEnhances dopamine and serotonin release
Antibacterial PotentialInhibits growth of multidrug-resistant bacteria

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of benzeneethanamine. A notable study demonstrated its effectiveness against Staphylococcus aureus and Salmonella typhi, with a minimum inhibitory concentration (MIC) ranging from 0.089 to 0.39 mg/mL. The compound exhibited strong binding interactions with penicillin-binding proteins, indicating its potential as a candidate for drug development against resistant strains .

Clinical Implications

A case report involving severe intoxication due to a derivative compound (25B-NBOMe) showcased the risks associated with phenethylamine derivatives. The patient presented with status epilepticus after self-administration, highlighting the need for caution in clinical settings regarding similar compounds .

Pharmacokinetics

The pharmacokinetic profile of benzeneethanamine indicates a rapid metabolism primarily through monoamine oxidase B (MAO-B), with a half-life ranging from 5 to 10 minutes when administered orally. Its renal excretion further emphasizes the need for careful dosing in therapeutic contexts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzeneethanamine, a-ethyl-, hydrochloride, (aS)-
Reactant of Route 2
Benzeneethanamine, a-ethyl-, hydrochloride, (aS)-

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